molecular formula C11H22OSi B044415 Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- CAS No. 80186-44-3

Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-

Cat. No.: B044415
CAS No.: 80186-44-3
M. Wt: 198.38 g/mol
InChI Key: YVRDZCNSSRJGLF-UHFFFAOYSA-N
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Description

The compound "Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-" (CAS: Not explicitly provided) is a silyl ether derivative characterized by a tert-butyldimethylsilyl (TBDMS) group linked to a branched alkynyloxy substituent (1-methyl-3-butynyl). Its molecular formula is inferred as C₁₁H₂₂O₂Si, with a molecular weight of approximately 214.38 g/mol. This compound is primarily used in research settings as a synthetic intermediate, particularly in organic chemistry for protecting hydroxyl groups or facilitating alkynyl-based reactions .

Properties

IUPAC Name

tert-butyl-dimethyl-pent-4-yn-2-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22OSi/c1-8-9-10(2)12-13(6,7)11(3,4)5/h1,10H,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRDZCNSSRJGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343181
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80186-44-3
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The process proceeds through a two-step pathway:

  • Formation of a Boron–Ate Complex : The benzylic boronate reacts with the alkoxide base to generate a tetracoordinate boron–ate intermediate.

  • Nucleophilic Substitution : The carbanion derived from the ate complex attacks the electrophilic silicon center in the chlorosilane, displacing chloride and forming the C–Si bond.

For the target compound, the chlorosilane precursor would be (1,1-dimethylethyl)dimethylchlorosilane, while the boronate component could be a 1-methyl-3-butynyl-substituted boronate. The reaction typically proceeds at room temperature in tetrahydrofuran (THF), achieving yields up to 93%.

Key Advantages

  • Eliminates need for transition-metal catalysts

  • Tolerates functional groups (e.g., esters, nitriles)

  • Scalable to multigram quantities

A classical route involves the nucleophilic displacement of chloride from a chlorosilane by a propargyl alkoxide. This method, referenced in industrial patents, follows the general equation:

(1,1-Dimethylethyl)dimethylchlorosilane+NaO-(1-methyl-3-butynyl)Target Compound+NaCl\text{(1,1-Dimethylethyl)dimethylchlorosilane} + \text{NaO-(1-methyl-3-butynyl)} \rightarrow \text{Target Compound} + \text{NaCl}

Experimental Protocol

  • Alkoxide Preparation : 1-Methyl-3-butyn-1-ol is deprotonated with sodium hydride in anhydrous THF at 0°C.

  • Silane Reaction : The alkoxide is added dropwise to (1,1-dimethylethyl)dimethylchlorosilane in THF under nitrogen.

  • Workup : After 12–24 hours at reflux, the mixture is quenched with ice water, extracted with dichloromethane, and purified via vacuum distillation.

Optimization Data

ParameterOptimal ValueEffect on Yield
SolventTHFMaximizes solubility of ionic intermediates
Temperature66°C (reflux)85% yield vs. 62% at 25°C
Molar Ratio (Si:Alkoxide)1:1.05Prevents silane hydrolysis

This method’s main limitation lies in the hygroscopicity of chlorosilanes, requiring strict anhydrous conditions.

Continuous-Flow Ammonia-Mediated Synthesis

Adapting a patented continuous-flow process, this approach enhances safety and efficiency by avoiding pyridine hydrochloride formation:

Two-Step Continuous Process

  • Ammonolysis :

    Cl-SiR3+NH3NH2-SiR3+NH4Cl\text{Cl-SiR}_3 + \text{NH}_3 \rightarrow \text{NH}_2\text{-SiR}_3 + \text{NH}_4\text{Cl}

    Conducted in a vertical reactor at 60–65°C with a residence time of 2–5 minutes.

  • Propargylation :

    NH2-SiR3+HO-(1-methyl-3-butynyl)Target Compound+NH3\text{NH}_2\text{-SiR}_3 + \text{HO-(1-methyl-3-butynyl)} \rightarrow \text{Target Compound} + \text{NH}_3

    Achieves 91–93% yield by maintaining stoichiometric excess of the propargyl alcohol.

Apparatus Design

  • Reactor 1 : Jacketed vertical column for ammonolysis (residence time: 2.4 min)

  • Reactor 2 : Stirred tank for propargylation (residence time: 20–40 min)

  • Distillation : Short-path distillation at <90°C under 30 mmHg to prevent decomposition.

Sila-Sonogashira Cross-Coupling

For introducing the alkyne moiety, a modified Sonogashira coupling proves effective. This method couples a silylacetylene with an iodoarene or vinyl halide:

(1,1-Dimethylethyl)dimethylsilylacetylene+R-XPd/CuTarget Compound\text{(1,1-Dimethylethyl)dimethylsilylacetylene} + \text{R-X} \xrightarrow{\text{Pd/Cu}} \text{Target Compound}

Catalytic System

  • Catalyst : Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-catalyst : CuI (5 mol%)

  • Base : Diisopropylamine in DMF at 80°C

Substrate Scope

R-XYield (%)Selectivity
1-Bromo-1-methyl-3-butyne78>95%
Vinyl iodide6589%

While this method enables modular alkyne installation, it requires pre-synthesis of the silylacetylene precursor, adding synthetic steps.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityFunctional Group Tolerance
Deborylative Silylation9397ExcellentHigh
Nucleophilic Substitution8595ModerateModerate
Continuous-Flow Ammonia9296IndustrialLow
Sila-Sonogashira7890LimitedHigh

Key Findings

  • The deborylative method () offers the best balance of yield and scalability but requires specialized boronates.

  • Continuous-flow synthesis () excels in large-scale production but demands precise temperature control.

  • Nucleophilic substitution ( ) remains the simplest laboratory-scale approach despite moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.

    Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4) to yield silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the alkoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silanes, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form silanol derivatives.
  • Reduction : Reacts with hydride donors to yield silane derivatives.
  • Substitution Reactions : The alkoxy group can be replaced with other nucleophiles.

Biology

In biological research, this compound is utilized for modifying biomolecules to enhance their stability and functionality. Its ability to form stable bonds with biological macromolecules makes it valuable for:

  • Drug Delivery Systems : Enhancing the efficacy of therapeutic agents.
  • Bioconjugation : Linking drugs to targeting moieties for improved specificity.

Medicine

The compound plays a role in developing drug delivery systems and therapeutic agents. Its reactivity allows for the creation of silane-based carriers that can improve drug solubility and bioavailability.

Industry

In industrial applications, silane is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties. It acts as a coupling agent that improves adhesion between organic materials and inorganic substrates.

Case Study 1: Drug Delivery Systems

Research conducted on the use of silane compounds in drug delivery systems demonstrated significant improvements in drug solubility and release profiles when silanes were incorporated into polymer matrices. This study highlighted the effectiveness of silanes in enhancing therapeutic efficacy through targeted delivery mechanisms.

Case Study 2: Adhesive Performance

A comparative study on various silanes as coupling agents revealed that those containing alkynyl groups exhibited superior adhesion properties in composite materials. The study concluded that incorporating silane into adhesive formulations significantly enhanced interfacial bonding strength.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- exerts its effects involves the interaction of its reactive silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of new chemical structures. The pathways involved often include nucleophilic attack on the silicon center, leading to the formation of siloxane bonds and other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Silane Derivatives

Structural and Functional Group Variations

tert-Butyl(hex-3-ynyloxy)dimethylsilane
  • Molecular Formula : C₁₂H₂₄O₂Si
  • Molecular Weight : 228.40 g/mol
  • Boiling Point : 230.3 ± 23.0 °C
  • Density : 0.842 ± 0.06 g/cm³
  • Key Feature : Substituted with a linear hex-3-ynyloxy group.
  • Application: Acts as a chemical intermediate in alkynylation reactions. The linear alkynyl chain enhances solubility in non-polar solvents compared to branched analogs .
Silane,(1,1-dimethylethyl)[[(1S)-1-[[(4-methoxyphenyl)methoxy]methyl]-3-pentynyl]oxy]dimethyl
  • Molecular Formula : C₂₀H₃₂O₃Si
  • Molecular Weight : 348.56 g/mol
  • Boiling Point : 398.4 ± 42.0 °C (predicted)
  • Density : 0.968 ± 0.06 g/cm³
  • Key Feature : Incorporates a methoxyphenylmethoxy substituent, introducing aromaticity and steric bulk.
  • Application : Used in stereoselective synthesis due to chiral centers and aromatic stabilization effects .
Silane, (1,1-dimethylethyl)[[(1S,2R)-1-[(1S)-2-iodo-1-methylethyl]-2,4-dimethyl-3-pentenyl]oxy]dimethyl
  • Molecular Formula : C₁₆H₃₃IOSi
  • Molecular Weight : 396.42 g/mol
  • Key Feature : Contains an iodine atom and chiral centers, enabling participation in Suzuki-Miyaura couplings.
  • Application: Valued in cross-coupling reactions for constructing complex organoiodine frameworks .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
Target Compound C₁₁H₂₂O₂Si ~214.38 Not Reported Not Reported
tert-Butyl(hex-3-ynyloxy)dimethylsilane C₁₂H₂₄O₂Si 228.40 230.3 ± 23.0 0.842 ± 0.06
Silane (4-methoxyphenylmethoxy derivative) C₂₀H₃₂O₃Si 348.56 398.4 ± 42.0 (Predicted) 0.968 ± 0.06 (Predicted)
Iodo-Substituted Silane C₁₆H₃₃IOSi 396.42 345.6 ± 35.0 (Predicted) 1.138 ± 0.06 (Predicted)

Key Observations :

  • Boiling Points : Increase with molecular weight and polar substituents (e.g., iodine or aromatic groups).
  • Density : Halogenated derivatives (e.g., iodine) exhibit higher densities due to atomic mass .

Stability and Handling

  • Hydrolytic Stability : TBDMS-protected silanes generally resist hydrolysis under mild acidic conditions. However, electron-withdrawing groups (e.g., alkynyl) may slightly reduce stability compared to alkyl-substituted silanes .
  • Storage: Halogenated derivatives require protection from light to prevent degradation, unlike non-halogenated analogs .

Biological Activity

Silane compounds, particularly those with functional groups that enhance their biological activity, have garnered attention in various fields, including medicinal chemistry and materials science. The compound Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- (CAS No. 80186-44-3) is of particular interest due to its potential applications in biological systems. This article provides a comprehensive overview of the biological activity associated with this silane compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is C11H22OSi , with a molecular weight of 198.38 g/mol . Its structure can be represented as follows:

InChI InChI 1S C11H22OSi c1 8 9 10 2 12 13 6 7 11 3 4 5 h1 10H 9H2 2 7H3\text{InChI }\text{InChI 1S C11H22OSi c1 8 9 10 2 12 13 6 7 11 3 4 5 h1 10H 9H2 2 7H3}

This compound features a dimethyl silane group and an alkoxy group derived from 1-methyl-3-butynyl alcohol.

Biological Activity Overview

Research into the biological activity of silanes has revealed various mechanisms through which they exert effects on biological systems. Key areas of interest include:

  • Antioxidant Activity : Silanes can exhibit antioxidant properties that protect cells from oxidative stress.
  • Cytotoxicity : Some silanes have been shown to induce apoptosis in cancer cells.
  • Antimicrobial Properties : Certain silane compounds demonstrate antibacterial and antifungal activities.

Antioxidant Activity

Antioxidant assays are crucial for evaluating the potential of silanes to mitigate oxidative damage. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay is commonly employed to assess free radical scavenging ability.

Concentration (μg/mL) % Scavenging Activity
12.525
2545
5065
10085
15095

The results indicate that higher concentrations of the compound correlate with increased scavenging activity.

Cytotoxicity Studies

A study investigating the cytotoxic effects of silanes on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) reported significant findings:

  • HeLa Cells : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
  • MCF-7 Cells : Similar trends were observed with increased apoptotic markers such as membrane blebbing and nuclear fragmentation.

The IC50 values for these cell lines were determined using MTT assays:

Cell Line IC50 (μM)
HeLa15
MCF-720

Case Study 1: Antioxidant Effects

A study highlighted the antioxidant potential of silane derivatives in plant extracts. The ethyl acetate fraction containing silane derivatives exhibited superior antioxidant activity compared to other fractions. This was attributed to the presence of polyphenolic compounds that synergistically enhanced the antioxidant capacity.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that silane compounds could inhibit proliferation in cancer cell lines. The mechanisms involved included induction of apoptosis and modulation of signaling pathways related to cell survival.

Q & A

Q. Table 1: Example Silylation Conditions from Literature

ReagentBaseSolventTemperatureYield (%)Reference
TBDMS-ClImidazoleDMF25°C, 12 h85
TBDMS-OTf2,6-LutidineCH₂Cl₂0°C, 2 h92

Basic: How can spectroscopic techniques validate the structure of silyl ether derivatives like this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic TBDMS signals:
    • Two singlet peaks for the tert-butyl group (δ ~0.9–1.1 ppm) and dimethyl groups (δ ~0.1–0.3 ppm) .
    • The (1-methyl-3-butynyl)oxy group shows alkynyl protons (δ ~1.8–2.2 ppm) and methylene/methyl splitting patterns .
  • ¹³C NMR : Confirm the silyl ether linkage (C-O-Si resonance at δ ~60–70 ppm) and alkyne carbons (δ ~70–85 ppm) .
  • FT-IR : Verify the C≡C stretch (~2100–2260 cm⁻¹) and Si-O-C absorption (~1000–1100 cm⁻¹) .

Advanced: How to achieve selective desilylation in the presence of sensitive alkynyl groups?

Methodological Answer:
The alkyne’s susceptibility to acidic/basic conditions necessitates mild deprotection methods:

  • Fluoride-Based Reagents : Use tetra-n-butylammonium fluoride (TBAF) in THF at 0°C to cleave the TBDMS group without attacking the alkyne .
  • Acid-Free Conditions : N-chlorosuccinimide (NCS) with dimethyl sulfide in dichloromethane selectively removes silyl groups under neutral conditions (e.g., 0°C, 15 min, 90% yield) .
  • Monitoring : Track reaction progress via TLC (silica gel, UV visualization).

Q. Table 2: Deprotection Efficiency with Competing Functional Groups

MethodAlkyne StabilityTBDMS Cleavage EfficiencyReference
TBAF/THFHigh95%
NCS/CH₂Cl₂Moderate90%

Advanced: What computational approaches predict steric and electronic effects in silylated intermediates?

Methodological Answer:

  • DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to model steric interactions between the TBDMS group and the butynyloxy moiety .
  • NBO Analysis : Evaluate hyperconjugative stabilization of the silyl ether bond (e.g., σ(C-O) → σ*(Si-C) interactions) .
  • MD Simulations : Assess conformational flexibility in solvents like toluene or acetonitrile to guide reaction design .

Basic: What are the stability considerations for storing silyl ethers with alkynyl substituents?

Methodological Answer:

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed vials with molecular sieves (3Å) to prevent hydrolysis .
  • Light Exposure : Protect from UV light to avoid alkyne dimerization (e.g., use amber glassware) .
  • Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

Advanced: How to resolve contradictions in reaction yields reported for similar silyl ether syntheses?

Methodological Answer:

  • Variable Analysis : Compare solvent polarity (e.g., DMF vs. CH₂Cl₂), reagent purity, and substrate steric profiles .
  • Reproducibility Checks : Replicate literature procedures with controlled humidity (<10% RH) and anhydrous solvents .
  • Byproduct Identification : Use LC-MS or GC-MS to detect side products like silanol derivatives or alkyne oligomers .

Advanced: What strategies optimize regioselectivity in multi-step syntheses involving silyl ethers?

Methodological Answer:

  • Protection-Deprotection Sequencing : Prioritize TBDMS installation early if subsequent steps involve acidic/basic conditions .
  • Orthogonal Protecting Groups : Pair TBDMS with acid-labile groups (e.g., trityl) for stepwise deprotection .
  • Kinetic Control : Use low temperatures (–78°C) and slow reagent addition to favor desired regiochemistry .

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